2,2-Diphenyltetrahydrofuran
Overview
Description
Diphenyltetrahydrofuran is an organic compound with the molecular formula C16H16O. It is characterized by a tetrahydrofuran ring substituted with two phenyl groups. This compound is known for its unique chemical properties and is commonly used in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diphenyltetrahydrofuran can be synthesized through several methods, including hydrogenation and cyclization reactions. One common method involves the hydrogenation of styrene and phenol in the presence of hydrogen gas, resulting in the formation of diphenyltetrahydrofuran .
Industrial Production Methods: In industrial settings, diphenyltetrahydrofuran is produced using large-scale hydrogenation reactors. The process typically involves the use of catalysts such as palladium or platinum to facilitate the hydrogenation reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Diphenyltetrahydrofuran undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or alcohols.
Reduction: It can be reduced to form simpler hydrocarbons.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under specific conditions
Major Products Formed:
Oxidation: Formation of ketones and alcohols.
Reduction: Formation of hydrocarbons.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Diphenyltetrahydrofuran has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst or intermediate in organic synthesis.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of diphenyltetrahydrofuran involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a TRPV3 antagonist, which means it can inhibit the activity of the TRPV3 channel. This interaction can modulate various physiological processes and has potential implications in therapeutic applications .
Comparison with Similar Compounds
- 3,4-Diphenyltetrahydrofuran
- Diphenylboronic anhydride
Comparison: Diphenyltetrahydrofuran is unique due to its specific substitution pattern on the tetrahydrofuran ring, which imparts distinct chemical properties and reactivity. Compared to 3,4-diphenyltetrahydrofuran, diphenyltetrahydrofuran has different regioselectivity and functionalization potential. Diphenylboronic anhydride, on the other hand, exhibits different chemical behavior and applications .
Properties
IUPAC Name |
2,2-diphenyloxolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-3-8-14(9-4-1)16(12-7-13-17-16)15-10-5-2-6-11-15/h1-6,8-11H,7,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRSPOWNRLCCGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)(C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70237245 | |
Record name | 2,2-Diphenyltetrahydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70237245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887-15-0 | |
Record name | Tetrahydro-2,2-diphenylfuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887-15-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2-Diphenyltetrahydrofuran | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000887150 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC89761 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89761 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2-Diphenyltetrahydrofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70237245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2-diphenyltetrahydrofuran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.780 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 2,2-Diphenyltetrahydrofuran interact with biological systems, specifically concerning calcium signaling?
A: Research suggests that this compound acts as a direct inhibitor of store-operated calcium entry channels (SOCC) in human platelets. [] This means it can block the influx of calcium ions into cells, even when these channels are activated by depletion of intracellular calcium stores. Interestingly, it doesn't seem to affect calcium mobilization induced by thapsigargin, suggesting its action is specific to SOCC and not other calcium channels. [] Additionally, research indicates that this compound does not affect plasma membrane stretch-induced intracellular calcium signaling in Merkel cells, suggesting that it may not interact with all types of mechanosensitive ion channels. []
Q2: What is the conformational flexibility of the this compound ring system, and how does this relate to its biological activity?
A: Studies using X-ray crystallography have shown that the five-membered ring in this compound derivatives can adopt different conformations. [] Specifically, substitutions on the tetrahydrofuran ring seem to influence its puckering, with the C atom connected to the hydroxy group adopting either an E3 envelope or a 4T3 twist conformation. [] While the studies don't directly correlate these conformational differences to biological activity, it highlights the flexibility of the ring system, which could be relevant for its interactions with biological targets.
Q3: Are there any known structure-activity relationships (SAR) for this compound derivatives?
A: While limited information is available from the provided abstracts, one study mentions that compounds structurally similar to this compound, such as diphenylboronic anhydride and this compound, also inhibited calcium influx in platelets. [] This observation suggests that the diphenyl moiety and the tetrahydrofuran ring are likely important for the inhibitory activity. Further research is needed to establish a comprehensive SAR and understand the specific structural features crucial for activity and selectivity.
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